

literature review on "4-tert-Butyl-2-nitrophenol"

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Compound of Interest

Compound Name: 4-tert-Butyl-2-nitrophenol

Cat. No.: B1265401

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An In-depth Technical Guide to **4-tert-Butyl-2-nitrophenol**

Introduction

4-tert-Butyl-2-nitrophenol is an organic compound belonging to the substituted nitrophenol family. Its chemical structure, which incorporates a phenolic hydroxyl group, a nitro group, and a bulky tert-butyl group on a benzene ring, confers a unique combination of steric and electronic properties.^[1] This arrangement makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.^[1] It is primarily used in the pharmaceutical and dye industries and serves as a precursor for synthesizing biocides, antioxidants, and light stabilizers.^{[1][2]} This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activities, and toxicological data of **4-tert-Butyl-2-nitrophenol**, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

4-tert-Butyl-2-nitrophenol is a yellow crystalline solid with a characteristic smoky taste.^[2] It is soluble in many organic solvents but insoluble in water.^[2] Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	3279-07-0	[2][3][4]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[2][3]
Molecular Weight	195.22 g/mol	[3][4]
Melting Point	27-29 °C	[2][3][4]
Boiling Point	97 °C at 1 mmHg	[2][3][4]
136-138 °C at 15-16 Torr	[2]	
Density	1.12 g/mL at 25 °C	[2][3][4]
Flash Point	113 °C (235.4 °F) - closed cup	[2][4]
pKa	7.37 ± 0.14 (Predicted)	[2]
EINECS Number	221-914-8	[3][4]
InChI Key	IHGNADPMUSNTJW- UHFFFAOYSA-N	[4]
SMILES String	CC(C)(C)c1ccc(O)c(c1)-- INVALID-LINK--=O	[4]

Synthesis and Experimental Protocols

The primary synthesis route for **4-tert-Butyl-2-nitrophenol** involves the nitration of commercially available 4-tert-butylphenol. The nitro group's presence allows for various subsequent chemical transformations, most notably its reduction to an amino group, which opens pathways to a diverse range of derivatives.[1]

Experimental Protocol: Synthesis of 2-nitro-4-t-butyl phenol

This protocol is adapted from a published procedure for the nitration of 4-t-butyl phenol.[5]

Materials:

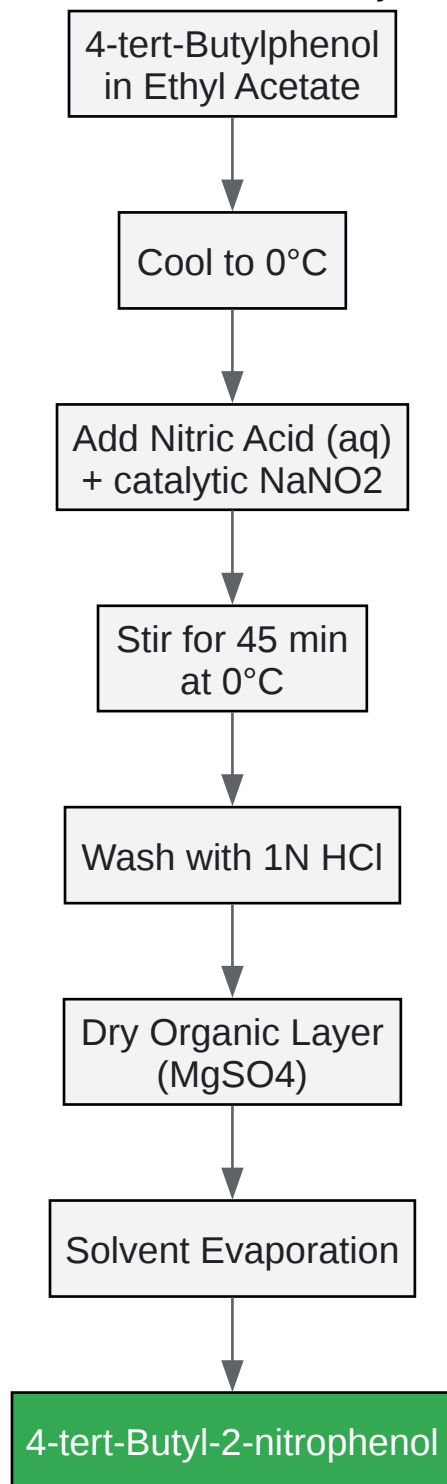
- 4-t-butyl phenol (30 g, 0.2 mole)
- Ethyl acetate (200 mL)
- Nitric acid (13 mL)
- Water (13 mL)
- Sodium nitrite (NaNO_2 , catalytic amount)
- 1N Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4)
- 600-mL round-bottomed flask
- Mechanical stirrer
- Separatory funnel

Procedure:

- Dissolve 4-t-butyl phenol (30 g, 0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.
- Cool the flask to 0°C in an ice bath.
- Prepare a solution of nitric acid by adding 13 mL of nitric acid to 13 mL of water.
- Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.
- Add a catalytic amount of NaNO_2 to the mixture.
- Continue stirring the reaction at 0°C for 45 minutes.
- After 45 minutes, transfer the reaction mixture to a separatory funnel and wash with an excess of 1N HCl.

- Separate the organic layer and dry it over anhydrous MgSO_4 .
- Filter the solution to remove the drying agent and strip the solvent (ethyl acetate) under reduced pressure to yield the crude product.
- The procedure is reported to yield 37 g of 2-nitro-4-t-butyl phenol.[5]

Synthesis Workflow for 4-tert-Butyl-2-nitrophenol



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Synthesis Workflow Diagram.

Biological Activities and Applications

While extensive biological data for **4-tert-Butyl-2-nitrophenol** is limited, related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.^{[6][7]} **4-tert-Butyl-2-nitrophenol** is noted for its use as an antibacterial agent and antioxidant.^[2] It is also a key intermediate in the synthesis of other biologically active molecules. For example, it is used to prepare (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, a biocide.^{[1][3]}

The antioxidant activity of similar phenolic compounds is attributed to the donation of a hydrogen atom from the hydroxyl group to stabilize free radicals, thereby terminating lipid peroxidation chain reactions.^{[6][8]}

Toxicology and Safety

Toxicological information for **4-tert-Butyl-2-nitrophenol** indicates that it is an irritant. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[4][9]}

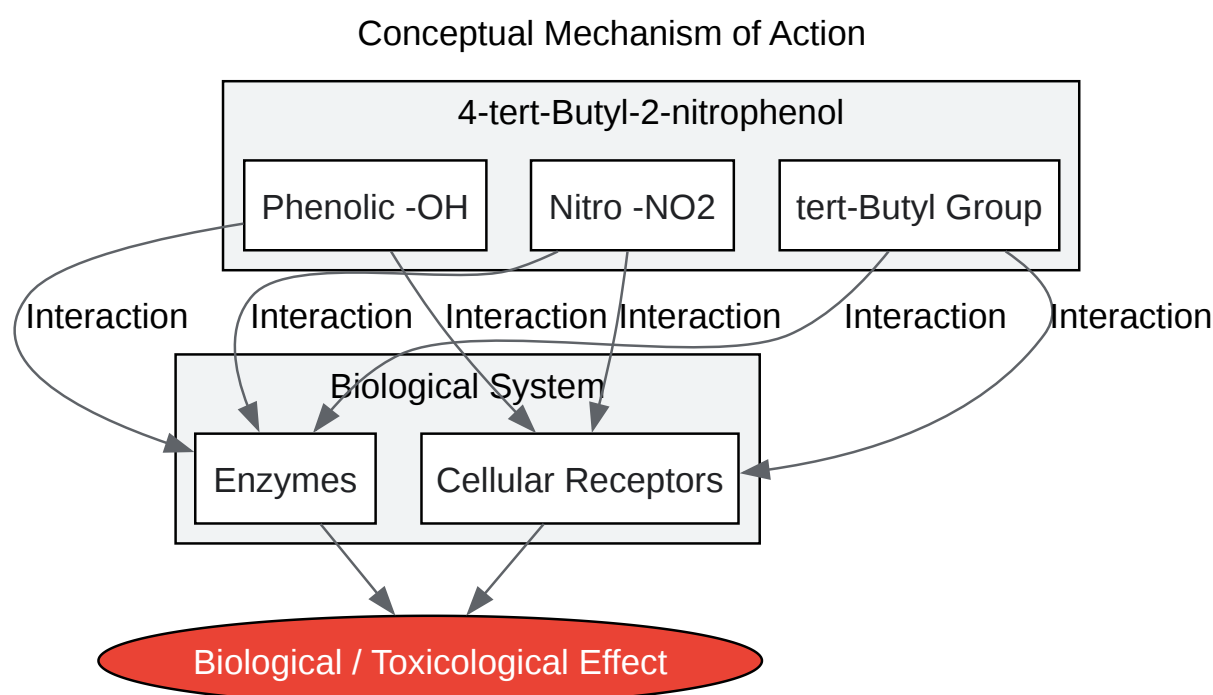
Data Type	Information	Source(s)
GHS Hazard Classifications	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3	^{[4][9]}
Signal Word	Warning	^{[4][9]}
Hazard Statements	H315, H319, H335	^{[4][9]}
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	^{[4][9]}
Target Organs	Respiratory system	^[4]
WGK (Water Hazard Class)	WGK 3	^[4]

Note: Specific LD50 data for **4-tert-Butyl-2-nitrophenol** was not found in the reviewed literature. However, data for the related compound 2,6-Di-tert-butyl-4-nitrophenol (DBNP)

shows an oral LD50 in rats in the range of 80-98 mg/kg.[10][11][12] This suggests that nitrated butylphenols can exhibit significant toxicity.

Mechanism of Action and Metabolism

The biological and toxicological effects of **4-tert-Butyl-2-nitrophenol** are understood to arise from the interplay of its functional groups—the phenolic hydroxyl, nitro, and tert-butyl groups—with molecular targets such as enzymes and cellular receptors.[1]



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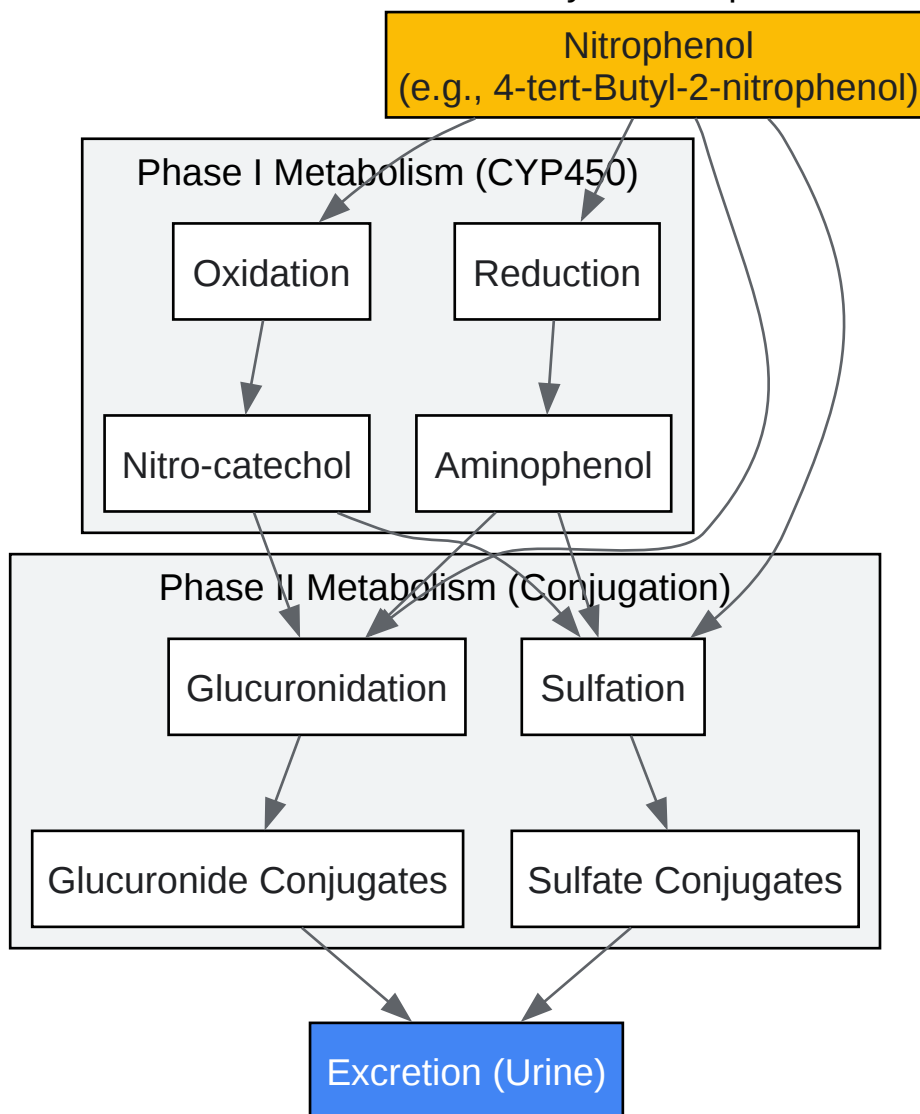
Conceptual Diagram of Molecular Interaction.

Specific metabolism studies for **4-tert-Butyl-2-nitrophenol** are not readily available. However, the metabolism of nitrophenols, such as 4-nitrophenol, has been studied and can serve as a model.[13] Metabolism typically proceeds through two phases:

- Phase I: Reactions mediated by cytochrome P450 enzymes, which can include oxidation to form catechols (e.g., 4-nitrocatechol) or reduction of the nitro group to form aminophenols. [13]

- Phase II: The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted, primarily in the urine.[13][14]

Generalized Metabolic Pathway for Nitrophenols



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Likely Metabolic Pathways for Nitrophenols.

Analytical Methods

The quantification and detection of nitrophenols and their metabolites are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and

Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[\[15\]](#)

Experimental Protocol: Example HPLC Method for Nitrophenol Analysis

This protocol is adapted from a validated method for the simultaneous analysis of 4-nitrophenol (PNP) and its conjugated metabolites, 4-nitrophenyl β -glucuronide (PNP-G) and 4-nitrophenyl sulfate (PNP-S), in biological samples.[\[16\]](#) It serves as a representative example of an analytical approach.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a pump, injector, C₁₈ column, and a UV-Vis detector.
- Mobile Phase: Methanol-0.01 M citrate buffer pH 6.2 (47:53, v/v) containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing agent.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 290 nm.
- Internal Standard: 4-ethylphenol (ETP).

Sample Preparation (for bile samples):

- Thaw the frozen bile sample at room temperature.
- Vortex the sample to ensure homogeneity.
- Take a 50 μ L aliquot of the bile sample.
- Add 50 μ L of the internal standard solution (ETP).
- Add 100 μ L of methanol to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

This method provides baseline separation of the parent nitrophenol and its primary metabolites in under 15 minutes.[16]

Conclusion

4-tert-Butyl-2-nitrophenol is a synthetically important chemical with applications in various industries. Its physicochemical properties are well-defined, and its synthesis via nitration of 4-tert-butylphenol is straightforward. While specific data on its biological activities and metabolism are sparse, information from closely related nitrophenols suggests potential for antioxidant and antimicrobial effects, as well as mechanisms of toxicity involving irritation and potential for more severe effects at higher doses. The provided protocols for synthesis and analysis offer a practical foundation for researchers working with this compound. Further investigation into its specific biological mechanisms and metabolic fate would be beneficial for a more complete understanding of its profile for drug development and safety assessment.

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